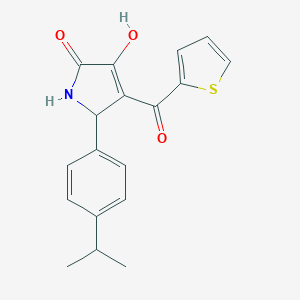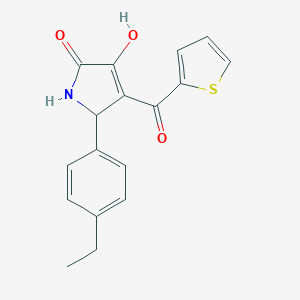![molecular formula C22H22FNO5 B282385 5-(2-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282385.png)
5-(2-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of different diseases.
Biochemical and Physiological Effects:
5-(2-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the pathogenesis of Alzheimer's disease. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
One of the advantages of using 5-(2-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
Future research directions for 5-(2-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one include further studies to elucidate its mechanism of action. This will help optimize its therapeutic potential and identify new therapeutic applications. Furthermore, studies to optimize the synthesis method of this compound may also be useful to improve its availability and reduce the cost of production.
Conclusion:
In conclusion, 5-(2-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but studies have suggested that it exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of different diseases. Further research is needed to optimize its therapeutic potential and identify new therapeutic applications.
合成法
The synthesis of 5-(2-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-methylbenzoyl chloride with 2-fluoroaniline to form 4-(2-fluorophenyl)-benzoyl chloride. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine to form the final product.
科学的研究の応用
5-(2-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising therapeutic potential in various diseases such as cancer, Alzheimer's disease, and diabetes. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the pathogenesis of Alzheimer's disease. Furthermore, it has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
特性
分子式 |
C22H22FNO5 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
(4Z)-5-(2-fluorophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H22FNO5/c1-14-6-8-15(9-7-14)20(26)18-19(16-4-2-3-5-17(16)23)24(22(28)21(18)27)10-12-29-13-11-25/h2-9,19,25-26H,10-13H2,1H3/b20-18- |
InChIキー |
CULLKYNHRHRTPR-ZZEZOPTASA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOCCO)C3=CC=CC=C3F)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOCCO)C3=CC=CC=C3F)O |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOCCO)C3=CC=CC=C3F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



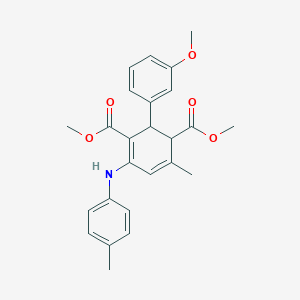
![Isopropyl 7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282307.png)
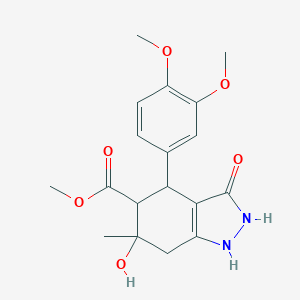
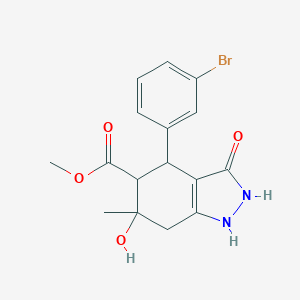
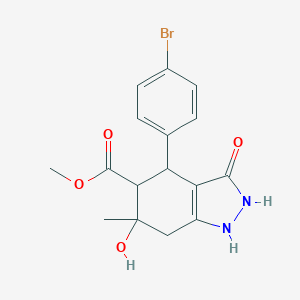

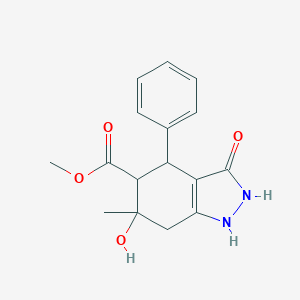
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)
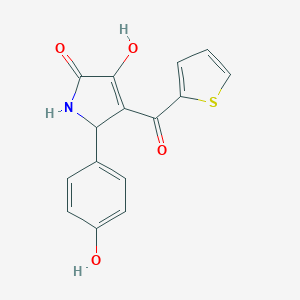
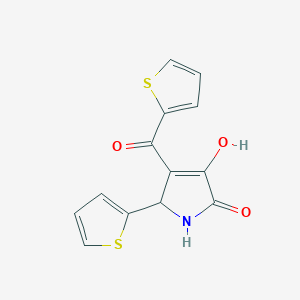
![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)

